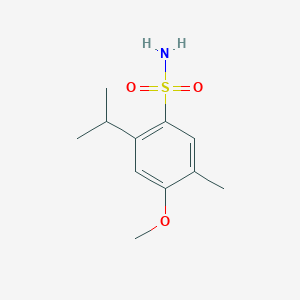
2-Isopropyl-4-methoxy-5-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Isopropyl-4-methoxy-5-methylbenzenesulfonamide” is a chemical compound with the molecular formula C11H17NO3S . It has a molecular weight of 243.32 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of an aromatic benzene ring substituted with isopropyl, methoxy, and methyl groups, along with a sulfonamide functional group .Applications De Recherche Scientifique
Synthesis and Spectroscopic Studies A study discusses the synthesis of various analogues of a Zinquin-related fluorophore, including those with methoxy isomers similar to the compound of interest. These compounds exhibit specific interactions with Zn(II), indicating their potential use in the development of specific fluorophores for zinc detection in biochemical assays (Kimber et al., 2003).
Anticancer and Enzyme Inhibition Research on dibenzenesulfonamides has demonstrated significant anticancer effects by inducing apoptosis and autophagy pathways, along with inhibition of carbonic anhydrase enzymes. These findings suggest potential therapeutic applications for similar sulfonamide compounds in cancer treatment (Gul et al., 2018).
Photodynamic Therapy Applications A zinc phthalocyanine substituted with new benzenesulfonamide derivative groups has shown promise as a Type II photosensitizer in photodynamic therapy for cancer treatment, owing to its high singlet oxygen quantum yield and appropriate photodegradation quantum yield (Pişkin et al., 2020).
Corrosion Inhibition Studies on piperidine derivatives containing benzenesulfonamide groups have explored their application in corrosion inhibition on iron surfaces. Quantum chemical calculations and molecular dynamics simulations have been used to predict their efficiencies, highlighting the potential industrial applications in protecting metals against corrosion (Kaya et al., 2016).
Luminescent Materials Lanthanide coordination polymers incorporating 4-hydroxybenzenesulfonate have been synthesized, displaying luminescent properties. These materials could be valuable in developing new optical materials and sensors (Yang et al., 2008).
Propriétés
IUPAC Name |
4-methoxy-5-methyl-2-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S/c1-7(2)9-6-10(15-4)8(3)5-11(9)16(12,13)14/h5-7H,1-4H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBJZRQPQSXJGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C(C)C)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

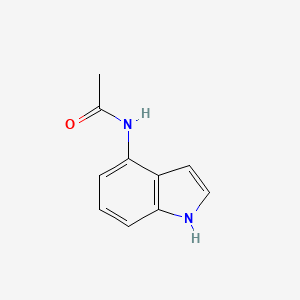

![(E)-2-(1-methylpyrrole-2-carbonyl)-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2712555.png)
![7-(2-ethyl-1H-imidazol-1-yl)-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2712557.png)
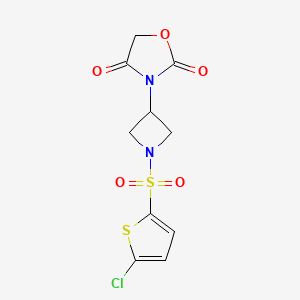
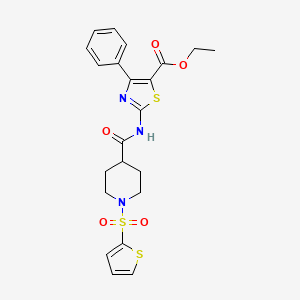

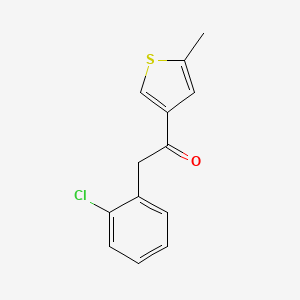
![2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-(4-fluorophenyl)-4-oxobutanoic acid](/img/structure/B2712563.png)
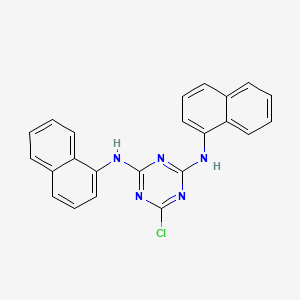
![[4-(2-Methylpropyl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B2712568.png)

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B2712573.png)
